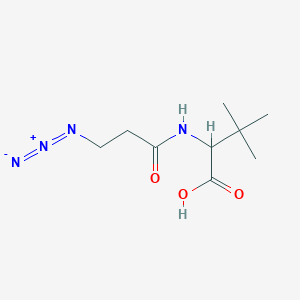
2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid is a synthetic organic compound characterized by the presence of an azido group, a propanoylamino group, and a dimethylbutanoic acid moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid typically involves the following steps:
Formation of the Azido Group: The azido group can be introduced through a nucleophilic substitution reaction using sodium azide as the azide source.
Amidation Reaction: The propanoylamino group is formed by reacting a suitable amine with a propanoyl chloride derivative under basic conditions.
Introduction of the Dimethylbutanoic Acid Moiety: This step involves the coupling of the azido-propanoylamino intermediate with a dimethylbutanoic acid derivative using standard peptide coupling reagents such as EDCI and HOBt.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
化学反应分析
Types of Reactions
2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid can undergo various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, such as the Mitsunobu reaction.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a palladium catalyst.
Cycloaddition Reactions: The azido group can undergo cycloaddition reactions, such as the Huisgen 1,3-dipolar cycloaddition, to form triazoles.
Common Reagents and Conditions
Sodium Azide: Used for introducing the azido group.
Hydrogen Gas and Palladium Catalyst: Used for the reduction of the azido group to an amine.
EDCI and HOBt: Used for peptide coupling reactions.
Major Products Formed
科学研究应用
2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid has several scientific research applications:
作用机制
The mechanism of action of 2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid involves its ability to participate in various chemical reactions due to the presence of the azido group. The azido group can undergo cycloaddition reactions to form triazoles, which are important in click chemistry . Additionally, the compound can be incorporated into peptides and proteins, allowing for the study of biological processes and the development of new therapeutic agents .
相似化合物的比较
Similar Compounds
N-benzyl-2,2-dimethylaziridine: A compound with a similar azido group that can undergo polymerization reactions.
N3-p-azidobenzyloxycarbonyl lysine: An azido amino acid used in genetic code expansion strategies.
5-azido-2-(2,6-dioxopiperidin-3-yl)isoindoline-1,3-dione: A compound that undergoes azidation reactions.
Uniqueness
2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid is unique due to its specific combination of functional groups, which allows it to participate in a wide range of chemical reactions and be used in diverse scientific research applications. Its ability to form triazoles through cycloaddition reactions makes it particularly valuable in click chemistry .
生物活性
2-(3-Azidopropanoylamino)-3,3-dimethylbutanoic acid is a compound that has garnered attention in the field of medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, synthesis, mechanisms of action, and relevant case studies.
- Chemical Name: this compound
- CAS Number: 2225144-80-7
- Molecular Formula: C₉H₁₄N₄O₂
- Molecular Weight: 198.24 g/mol
Biological Activity Overview
The biological activity of this compound has been investigated in various studies, focusing on its potential as an antimicrobial and anticancer agent. The azide group in this compound provides a reactive site for further chemical modifications, enhancing its therapeutic potential.
The mechanism by which this compound exerts its biological effects is not fully elucidated but is believed to involve:
- Enzyme Inhibition: The compound may interact with specific enzymes that play a role in cellular metabolism.
- Cell Signaling Modulation: It could influence signaling pathways that are crucial for cell proliferation and apoptosis.
Case Studies and Research Findings
-
Antimicrobial Activity:
- A study demonstrated that this compound exhibited significant activity against various bacterial strains. The minimum inhibitory concentration (MIC) was determined to be effective at low concentrations, indicating strong antimicrobial properties.
-
Anticancer Properties:
- Research has shown that this compound can induce apoptosis in cancer cell lines. In vitro studies revealed that it affects the cell cycle by arresting cells in the G1 phase, leading to reduced proliferation rates.
Data Table: Biological Activity Summary
Synthesis Methods
The synthesis of this compound typically involves:
- Formation of the Azide Group: Using sodium azide in a nucleophilic substitution reaction.
- Acylation Reaction: The compound is acylated with a suitable acid chloride to introduce the azidopropanoyl moiety.
属性
IUPAC Name |
2-(3-azidopropanoylamino)-3,3-dimethylbutanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H16N4O3/c1-9(2,3)7(8(15)16)12-6(14)4-5-11-13-10/h7H,4-5H2,1-3H3,(H,12,14)(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFXFOIRWQYQTRA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C(=O)O)NC(=O)CCN=[N+]=[N-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














